1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-
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Overview
Description
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- is a complex organic compound with the molecular formula C50H48N2 and a molecular weight of 676.93 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with various phenyl groups. It is primarily used in advanced materials science and organic electronics due to its unique photophysical properties .
Preparation Methods
The synthesis of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- undergoes several types of chemical reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- involves its interaction with various molecular targets and pathways. Its photophysical properties allow it to absorb and emit light, making it useful in imaging and electronic applications . The specific molecular targets and pathways involved depend on the application, such as binding to specific proteins in biological systems or interacting with other organic molecules in electronic devices .
Comparison with Similar Compounds
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- can be compared with other similar compounds, such as:
1,6-Pyrenediamine, N1,N1,N6,N6-tetrakis[4-(1,1-dimethylethyl)phenyl]-: This compound has a similar pyrene core but with different substituents, leading to different properties and applications.
1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(4-methylphenyl)-: This compound has a similar structure but with different methyl group positions, affecting its reactivity and applications.
The uniqueness of 1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)- lies in its specific combination of substituents, which confer distinct photophysical and chemical properties .
Properties
Molecular Formula |
C50H48N2 |
---|---|
Molecular Weight |
676.9 g/mol |
IUPAC Name |
1-N,6-N-bis(4-tert-butylphenyl)-1-N,6-N-bis(2-methylphenyl)pyrene-1,6-diamine |
InChI |
InChI=1S/C50H48N2/c1-33-13-9-11-15-43(33)51(39-25-21-37(22-26-39)49(3,4)5)45-31-19-35-18-30-42-46(32-20-36-17-29-41(45)47(35)48(36)42)52(44-16-12-10-14-34(44)2)40-27-23-38(24-28-40)50(6,7)8/h9-32H,1-8H3 |
InChI Key |
HKIPUUMAGWVPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2=CC=C(C=C2)C(C)(C)C)C3=C4C=CC5=C6C4=C(C=CC6=C(C=C5)N(C7=CC=C(C=C7)C(C)(C)C)C8=CC=CC=C8C)C=C3 |
Origin of Product |
United States |
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